

The Discovery and Synthesis of BMS-711939: A Selective PPARα Agonist

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Compound of Interest		
Compound Name:	BMS711939	
Cat. No.:	B15542146	Get Quote

A Technical Whitepaper for Drug Development Professionals

Introduction: BMS-711939 is a potent and selective peroxisome proliferator-activated receptor alpha (PPAR α) agonist that has demonstrated significant potential in preclinical studies for the treatment of dyslipidemia.[1][2] As a ligand-activated transcription factor, PPAR α is highly expressed in the liver and plays a crucial role in regulating the expression of genes involved in lipid and lipoprotein metabolism.[1] Activation of PPAR α can lead to beneficial effects on plasma lipoprotein levels, atherosclerosis, and inflammation.[1] This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological profile of BMS-711939, intended for researchers, scientists, and professionals in the field of drug development.

Pharmacological Profile

BMS-711939 is distinguished by its high potency and selectivity for the human PPAR α receptor. In PPAR-GAL4 transactivation assays, it exhibited an EC50 of 4 nM for human PPAR α .[1] Its selectivity is over 1000-fold greater for PPAR α compared to human PPAR α (EC50 = 4.5 μ M) and PPAR δ (EC50 > 100 μ M).[1]

Table 1: In Vitro Potency and Selectivity of BMS-711939[1]



Receptor	EC50
Human PPARα	4 nM
Human PPARy	4.5 μM
Human PPARδ	> 100 µM

The compound also displays an excellent pharmacokinetic profile across various preclinical species, characterized by low plasma clearance and a half-life ranging from 1.8 hours in mice to 26.3 hours in monkeys.[1] Furthermore, BMS-711939 demonstrates excellent oral bioavailability, ranging from 59% in dogs to 100% in rats, and possesses good aqueous solubility.[1]

Table 2: Pharmacokinetic Parameters of BMS-711939 in

Preclinical Species[1]

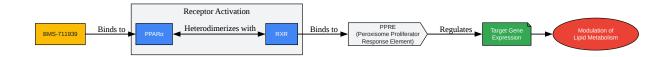
Species	Dose Route	Dose (mg/kg)	tmax (h)	Cmax (µM)	AUC (μM·h)	t1/2 (h)	F%
Mouse	IV	5	-	-	13.8	1.8	-
PO	10	0.25	22.7	17	-	-	
Rat	IV	-	-	-	-	-	-
PO	-	-	-	-	-	100%	
Dog	IV	-	-	-	-	-	-
PO	-	-	-	-	-	59%	
Monkey	IV	-	-	-	-	26.3	-
РО	-	-	-	-	-	-	

Mechanism of Action: PPARα Signaling Pathway

BMS-711939 acts as an agonist for the PPAR α receptor. Upon binding, it induces a conformational change in the receptor, leading to the modulation of numerous PPAR α



responsive genes. This, in turn, has pleiotropic effects on plasma lipoprotein levels, atherosclerosis, and inflammation.[1]



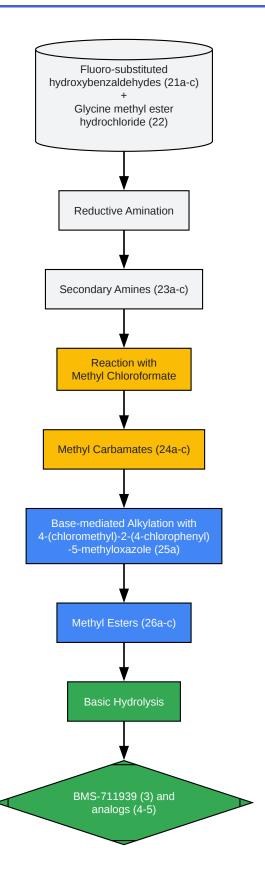
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PPARα Signaling Pathway Activation by BMS-711939.

Synthesis of BMS-711939

The synthesis of BMS-711939 is achieved through a multi-step process, as outlined in the following workflow. The key steps involve reductive amination, carbamate formation, alkylation, and hydrolysis.[1]





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Synthetic Workflow for BMS-711939.



Experimental Protocols General Synthetic Procedures[1]

Step 1: Reductive Amination to form Secondary Amines (23a-c) To a solution of the appropriate fluoro-substituted hydroxybenzaldehyde (21a-c) and glycine methyl ester hydrochloride (22) in methanol, triethylamine is added at 0°C. The mixture is stirred, and then sodium borohydride is added portion-wise. The reaction is allowed to warm to room temperature and stirred until completion. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over sodium sulfate, and concentrated to yield the secondary amines (23a-c).

Step 2: Formation of Methyl Carbamates (24a-c) The secondary amine (23a-c) is dissolved in a mixture of tetrahydrofuran and aqueous sodium bicarbonate. Methyl chloroformate is added dropwise at 0°C. The reaction is stirred for several hours at room temperature. The organic solvent is removed, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated to give the methyl carbamates (24a-c).

Step 3: Base-mediated Alkylation to form Methyl Esters (26a-c) A mixture of the methyl carbamate (24a-c), 4-(chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole (25a), and potassium carbonate in acetonitrile is heated at 80°C until the reaction is complete. The reaction mixture is cooled, filtered, and the filtrate is concentrated. The residue is purified by chromatography to afford the methyl esters (26a-c).

Step 4: Basic Hydrolysis to yield BMS-711939 (3) To a solution of the methyl ester (26a) in a mixture of tetrahydrofuran and water, lithium hydroxide is added. The reaction is stirred at room temperature until the starting material is consumed. The reaction is acidified with 1 N aqueous HCl and extracted with ethyl acetate. The organic layer is dried and concentrated to provide BMS-711939 (3).

PPAR-GAL4 Transactivation Assay[1]

The in vitro functional potency of BMS-711939 is determined using a PPAR-GAL4 transactivation assay. The general principle of this assay involves the transient transfection of a suitable cell line (e.g., HEK293) with two plasmids: one expressing a fusion protein of the GAL4 DNA-binding domain and the ligand-binding domain of the PPAR subtype (α , γ , or δ), and a second reporter plasmid containing a GAL4 response element upstream of a luciferase gene.



Methodology:

- Cells are seeded in multi-well plates and allowed to attach overnight.
- Cells are co-transfected with the appropriate PPAR-LBD expression vector and the luciferase reporter vector using a suitable transfection reagent.
- After an incubation period, the cells are treated with varying concentrations of BMS-711939 or a reference compound.
- Following another incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.
- The EC50 values are calculated from the dose-response curves.

Conclusion

BMS-711939 is a highly potent and selective PPAR α agonist with a favorable preclinical pharmacokinetic profile. Its discovery and synthesis have provided a valuable tool for further investigation into the therapeutic potential of PPAR α modulation in cardiovascular and metabolic diseases. The detailed synthetic route and pharmacological data presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and development.

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